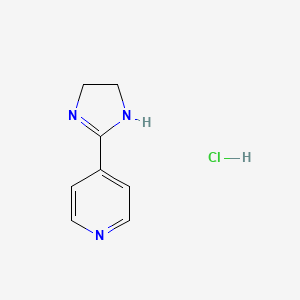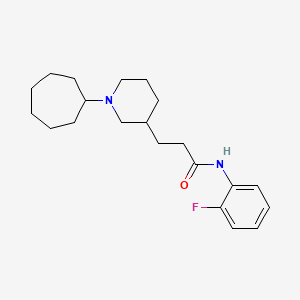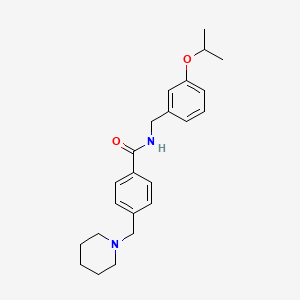
4-(4,5-dihydro-1H-imidazol-2-yl)pyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4,5-dihydro-1H-imidazol-2-yl)pyridine hydrochloride, also known as YL-0919, is a chemical compound that has been gaining attention in the field of scientific research due to its potential therapeutic properties. This compound is a type of pyridine derivative that has been synthesized through a specific method and has been shown to have various biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 4-(4,5-dihydro-1H-imidazol-2-yl)pyridine hydrochloride is not fully understood, but it is thought to involve the modulation of various signaling pathways in the body. It has been shown to inhibit the production of inflammatory cytokines and to activate antioxidant enzymes, which may contribute to its anti-inflammatory and antioxidant effects. It has also been shown to modulate the activity of certain neurotransmitters, which may be responsible for its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and to increase the activity of antioxidant enzymes, which may contribute to its antioxidant effects. It has also been shown to reduce the production of inflammatory cytokines and to inhibit the activity of certain enzymes involved in inflammation, which may contribute to its anti-inflammatory effects. In addition, it has been shown to modulate the activity of certain neurotransmitters, which may be responsible for its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(4,5-dihydro-1H-imidazol-2-yl)pyridine hydrochloride in lab experiments is its potential therapeutic applications. It has been shown to have various biological activities that may be useful in the treatment of neurodegenerative disorders. However, one limitation of using this compound is its limited availability and high cost, which may make it difficult to use in large-scale experiments.
Future Directions
There are several future directions for research on 4-(4,5-dihydro-1H-imidazol-2-yl)pyridine hydrochloride. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurodegenerative disorders. Another direction is to explore its mechanism of action in more detail, in order to better understand how it exerts its biological effects. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for this compound, in order to make it more widely available for research purposes.
Synthesis Methods
The synthesis of 4-(4,5-dihydro-1H-imidazol-2-yl)pyridine hydrochloride involves a multistep process that requires the use of various reagents and catalysts. The first step involves the reaction of 2-aminopyridine with formaldehyde and acetaldehyde in the presence of a catalyst to form 2-(2-formyl-4,5-dihydro-1H-imidazol-1-yl)pyridine. This intermediate compound is then reacted with ammonium chloride and sodium cyanoborohydride to form 4-(4,5-dihydro-1H-imidazol-2-yl)pyridine. Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Scientific Research Applications
There has been growing interest in the potential therapeutic applications of 4-(4,5-dihydro-1H-imidazol-2-yl)pyridine hydrochloride. Studies have shown that this compound has various biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. It has also been shown to have potential as a treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
4-(4,5-dihydro-1H-imidazol-2-yl)pyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.ClH/c1-3-9-4-2-7(1)8-10-5-6-11-8;/h1-4H,5-6H2,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJNWSDHGARLFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2=CC=NC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[(3-chloro-2-hydroxy-5-nitrophenyl)amino]carbonothioyl}-2,6-dimethoxybenzamide](/img/structure/B6124574.png)
![4-[(2,5-dimethyl-1H-indol-3-yl)methylene]-2-(3-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B6124575.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6124579.png)
![3-{[2-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)isoxazole](/img/structure/B6124587.png)

![2-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-8-(3-methoxypropyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6124599.png)
![N-{[1-(cyclopentylcarbonyl)-3-piperidinyl]methyl}-4-fluorobenzamide](/img/structure/B6124603.png)
![7-(4-isopropylbenzyl)-2-(3-methyl-2-furoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6124606.png)
![N-methyl-1-[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]-N-(3-thienylmethyl)methanamine](/img/structure/B6124614.png)
![2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-1-oxaspiro[4.5]dec-3-ylacetamide](/img/structure/B6124618.png)
![2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-6-(4-chlorophenyl)-3(2H)-pyridazinone](/img/structure/B6124626.png)
![N-[3-(benzyloxy)-4-methoxybenzylidene]-4-(4-chlorophenyl)-1-piperazinamine](/img/structure/B6124642.png)
